molecular formula C14H12Cl3N3O B11513184 1-(3-Chlorophenyl)-3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea

1-(3-Chlorophenyl)-3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea

Cat. No.: B11513184
M. Wt: 344.6 g/mol
InChI Key: RPQGFKGDPXRSMM-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-N’-(2,5-dichloro-4,6-dimethyl-3-pyridyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring chlorinated phenyl and pyridyl groups, suggests potential utility in specialized chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-N’-(2,5-dichloro-4,6-dimethyl-3-pyridyl)urea” typically involves the reaction of 3-chloroaniline with 2,5-dichloro-4,6-dimethyl-3-pyridyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chlorophenyl)-N’-(2,5-dichloro-4,6-dimethyl-3-pyridyl)urea” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-N’-(2,5-dichloro-4,6-dimethyl-3-pyridyl)urea” involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(2,5-dichloro-4-methyl-3-pyridyl)urea
  • N-(3-chlorophenyl)-N’-(2,5-dichloro-3-pyridyl)urea
  • N-(3-chlorophenyl)-N’-(4,6-dimethyl-3-pyridyl)urea

Uniqueness

“N-(3-chlorophenyl)-N’-(2,5-dichloro-4,6-dimethyl-3-pyridyl)urea” is unique due to the presence of both chlorinated phenyl and pyridyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C14H12Cl3N3O

Molecular Weight

344.6 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)urea

InChI

InChI=1S/C14H12Cl3N3O/c1-7-11(16)8(2)18-13(17)12(7)20-14(21)19-10-5-3-4-9(15)6-10/h3-6H,1-2H3,(H2,19,20,21)

InChI Key

RPQGFKGDPXRSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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